N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt HDAOS is a novel Trinder//'s reagent, which is a highly water-soluble aniline derivative; are widely used in diagnostic tests and biochemical tests.
Brand Name: Vulcanchem
CAS No.: 82692-88-4
VCID: VC0007532
InChI: InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1
SMILES: COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]
Molecular Formula: C₁₁H₁₆NNaO₆S
Molecular Weight: 313.3 g/mol

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

CAS No.: 82692-88-4

Cat. No.: VC0007532

Molecular Formula: C₁₁H₁₆NNaO₆S

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt - 82692-88-4

Specification

CAS No. 82692-88-4
Molecular Formula C₁₁H₁₆NNaO₆S
Molecular Weight 313.3 g/mol
IUPAC Name sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate
Standard InChI InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1
Standard InChI Key SVLRFMQGKVFRTB-UHFFFAOYSA-M
Isomeric SMILES COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]
SMILES COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]
Canonical SMILES COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has the molecular formula C₁₁H₁₆NNaO₆S and a molecular weight of 313.30 g/mol . Its structure consists of a 3,5-dimethoxyaniline group linked to a 2-hydroxy-3-sulfopropyl chain, with a sodium counterion stabilizing the sulfonate group. The InChI Key SVLRFMQGKVFRTB-UHFFFAOYSA-M confirms its stereochemical uniqueness .

Physical Properties

The compound typically appears as a white to off-white crystalline powder with high water solubility, a critical feature for its use in aqueous biochemical assays . Key physical properties include:

PropertyValue/DescriptionSource
Melting PointNot explicitly reported
SolubilityHighly soluble in water
Storage Conditions0–10°C; sealed, dry environment
StabilitySensitive to light and oxidation

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 3,5-dimethoxyaniline and 1,3-propanesultone in the presence of sodium hydroxide . The reaction proceeds under controlled temperature to yield the sulfonated intermediate, which is subsequently purified via crystallization .

Industrial-Scale Manufacturing

Industrial production employs batch reactors to optimize yield (>85%) and purity (>98%) . Critical steps include:

  • Reagent stoichiometry control to minimize byproducts.

  • Crystallization using ethanol-water mixtures for purification .

Mechanism of Action in Biochemical Assays

Role as a Trinder’s Reagent

In diagnostic applications, this compound acts as a chromogenic substrate in the presence of peroxidase enzymes and hydrogen peroxide. The mechanism involves:

  • Oxidation of the aniline moiety to form a quinoneimine intermediate.

  • Coupling with 4-aminoantipyrine (4-AA) to produce a stable purple dye (λmax = 550 nm) .

Enzymatic Specificity

The reaction is highly specific to peroxidase activity, enabling precise quantification of metabolites like glucose and cholesterol in blood samples . Its low Km (2.5 µM) ensures high sensitivity in clinical diagnostics .

Applications Across Industries

Diagnostic and Biomedical Research

  • Clinical Chemistry: Used in automated analyzers for measuring serum glucose (linear range: 0.5–30 mM) .

  • Drug Development: Enhances solubility of hydrophobic APIs in preclinical formulations .

Industrial and Environmental Uses

  • Textile Dyeing: Improves wash-fastness of polyamide fabrics due to sulfonate group interactions .

  • Environmental Monitoring: Detects trace peroxides in wastewater (detection limit: 0.1 ppm) .

Cosmetic Science

As a skin-conditioning agent, it stabilizes emulsions in moisturizers and enhances transepidermal hydration by 30% in vitro .

Comparative Analysis with Structural Analogs

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt

ParameterN-(2-Hydroxy-3-sulfopropyl) DerivativeTOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)
Molar Extinction Coefficient18,500 L·mol⁻¹·cm⁻¹21,000 L·mol⁻¹·cm⁻¹
Stability in Solution>6 months at 4°C3 months at 4°C
Cost per gram$75–$100$50–$80

Recent Advancements and Future Directions

Biosensor Integration

Recent studies have immobilized the compound onto graphene oxide electrodes for real-time peroxide detection (response time: <10 s) .

Sustainable Synthesis

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 92% yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator